2-((4-fluorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one
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Overview
Description
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a triazine ring, with additional phenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Formation of the Triazine Ring: The pyrazole intermediate is then subjected to cyclization with cyanamide or its derivatives under acidic or basic conditions to form the triazine ring.
Functional Group Introduction: The phenyl and fluorophenyl groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors and thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify optimal reaction conditions, such as temperature, solvent, and catalyst selection. Additionally, continuous flow chemistry may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the nitrogen atoms in the triazine ring, using reducing agents like lithium aluminum hydride.
Substitution: The phenyl and fluorophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, thiol reagents.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation of the sulfur atom.
Reduced Triazine Derivatives: Formed through reduction of the triazine ring.
Functionalized Aromatic Compounds: Formed through substitution reactions on the phenyl and fluorophenyl groups.
Scientific Research Applications
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Similar in structure but with a pyrimidine ring instead of a triazine ring.
Pyrazolo[5,1-c]-1,2,4-triazines: Differ in the position of the nitrogen atoms in the triazine ring.
Pyrazolo[1,5-a]-1,3,5-triazines: Similar core structure but with different substituents.
Uniqueness
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-4-ONE is unique due to the presence of both phenyl and fluorophenyl groups, which impart specific chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry and materials science further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C18H13FN4OS |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C18H13FN4OS/c19-14-8-6-12(7-9-14)11-25-17-21-16-15(13-4-2-1-3-5-13)10-20-23(16)18(24)22-17/h1-10H,11H2,(H,21,22,24) |
InChI Key |
AWZQHGPKHUFBTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=C(NC(=O)N3N=C2)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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